2-Phenylcyclohexanone oxime
Overview
Description
2-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where the oxime functional group (-C=N-OH) is attached to the cyclohexanone ring, and a phenyl group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylcyclohexanone oxime can be synthesized through the reaction of 2-phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the condensation of 2-phenylcyclohexanone with hydroxylamine hydrochloride. This method is scalable and can be adapted for larger-scale production by optimizing reaction conditions and using continuous flow reactors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives.
Scientific Research Applications
2-Phenylcyclohexanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of fine chemicals and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohexanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can undergo tautomerization to form nitroso derivatives, which can further react with various nucleophiles. The phenyl group enhances the compound’s stability and reactivity by providing additional resonance stabilization.
Comparison with Similar Compounds
- 2-Methyl-2-phenylcyclohexanone oxime
- 2-Phenylcycloheptanone oxime
- 4-Methyl-4-phenylcyclohexanone oxime
Comparison: 2-Phenylcyclohexanone oxime is unique due to the presence of the phenyl group, which provides additional stability and reactivity compared to its methyl-substituted counterparts. The cyclohexanone ring structure also imparts specific steric and electronic properties that influence its reactivity and applications.
Properties
IUPAC Name |
(NZ)-N-(2-phenylcyclohexylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2/b13-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZSUWLEVRELGQ-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/O)/C(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421056 | |
Record name | NSC122965 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22591-17-9 | |
Record name | NSC122965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122965 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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